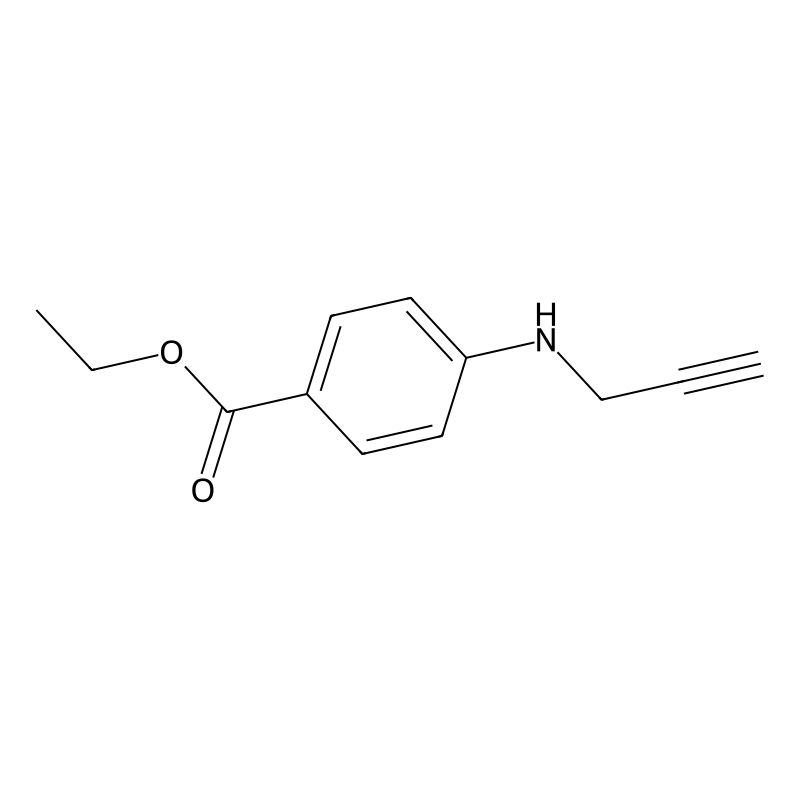Ethyl 4-(prop-2-ynylamino)benzoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Anti-Gastric Cancer Activity
Scientific Field: Oncology
Methods of Application: The compound was synthesized using 4-(methylamino)-3-nitrobenzoic acid as a starting material.
Results: The in vitro anti-cancer activity of the newly synthesized complex was evaluated against three human gastric cancer cell lines.
Synthesis of Benzocaine
Scientific Field: Organic Chemistry
Application Summary: Ethyl 4-(prop-2-ynylamino)benzoate is used in the synthesis of Benzocaine, an anesthetic widely used in the pharmaceutical industry.
Methods of Application: The synthesis of Benzocaine can be achieved through a two-step process involving the reduction and esterification of p-nitrobenzoic acid in one step continuous flow systems.
Ester Chemistry
Application Summary: Ethyl 4-(prop-2-ynylamino)benzoate, being an ester, can be involved in a variety of reactions in organic chemistry. Esters are frequently the source of flavors and aromas in many fruits and flowers. They also make up the bulk of animal fats and vegetable oils—glycerides (fatty acid esters of glycerol).
Methods of Application: Esters can be synthesized from carboxylic acids and alcohols in the presence of an acid catalyst.
Organic Semiconductors
Scientific Field: Material Science
Application Summary: Ethyl 4-(prop-2-ynylamino)benzoate could potentially be used in the synthesis of novel polymers of benzodithiophene, which are used as semiconductors in organic electronic (OE) devices.
Synthesis of Other Compounds
Application Summary: Ethyl 4-(prop-2-ynylamino)benzoate could potentially be used in the synthesis of other complex organic compounds, as suggested by its use in the synthesis of compounds with CAS No. 1421456-52-1 and CAS No. .
Ethyl 4-(prop-2-ynylamino)benzoate, also known by its CAS number 101248-36-6, is an organic compound characterized by the presence of an ethyl ester group attached to a benzoate structure, with a prop-2-ynylamino substituent at the para position. Its molecular formula is and it has a molecular weight of approximately 203.24 g/mol. The compound features a unique alkyne functionality, which contributes to its reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis .
- Nucleophilic Substitution: The amine group can undergo nucleophilic substitution reactions, allowing for further derivatization.
- Alkyne Reactions: The prop-2-ynyl group may participate in reactions typical of alkynes, such as addition reactions with electrophiles.
- Ester Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
These reactions make the compound versatile for synthetic applications in organic chemistry.
Research indicates that Ethyl 4-(prop-2-ynylamino)benzoate may have biological implications, particularly in the modulation of peptide synthesis. It has been investigated for its potential role in influencing somatostatin activity, a peptide hormone that regulates various physiological functions including hormone secretion and cell proliferation. This suggests that the compound could be relevant in pharmacological studies targeting hormonal pathways.
The synthesis of Ethyl 4-(prop-2-ynylamino)benzoate typically involves several steps:
- Formation of the Benzoate: Starting with 4-aminobenzoic acid, an esterification reaction with ethanol in the presence of an acid catalyst forms ethyl 4-aminobenzoate.
- Alkynylation: The next step involves introducing the prop-2-ynyl group through a nucleophilic substitution reaction using an appropriate alkynyl halide (like propyne bromide) under basic conditions.
- Purification: The product is purified using chromatography techniques to isolate Ethyl 4-(prop-2-ynylamino)benzoate from by-products.
This multi-step synthesis highlights the compound's complexity and potential for further modifications.
Ethyl 4-(prop-2-ynylamino)benzoate finds application primarily in:
- Medicinal Chemistry: As a model compound for studying peptide synthesis and modifications.
- Organic Synthesis: It serves as an intermediate in the preparation of other biologically active compounds.
- Research: Investigated for its effects on hormonal regulation and potential therapeutic uses.
These applications underscore its significance in both academic research and industrial contexts.
Studies have focused on the interactions of Ethyl 4-(prop-2-ynylamino)benzoate with various biological targets, particularly its role in modulating peptide hormones such as somatostatin. Such investigations are crucial for understanding how this compound might influence physiological processes and its potential therapeutic implications.
Several compounds exhibit structural similarities to Ethyl 4-(prop-2-ynylamino)benzoate, each with unique characteristics:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Ethyl 4-(butylamino)benzoate | 94-32-6 | Contains a butyl group instead of prop-2-ynyl |
| Ethyl 4-(phenylamino)benzoate | 94-32-5 | Features a phenyl group; used in similar applications |
| Ethyl 4-(isopropylamino)benzoate | N/A | Isopropyl substitution; alters biological activity |
The uniqueness of Ethyl 4-(prop-2-ynylamino)benzoate lies in its alkyne functionality, which may enhance reactivity compared to these similar compounds, potentially leading to novel synthetic pathways and biological activities .








